N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, with furan and thiophene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzenesulfonyl chloride, furan-3-ylmethanol, and thiophen-2-ylmethanol.
Step 1 Formation of Sulfonamide: Benzenesulfonyl chloride reacts with an amine to form the sulfonamide intermediate.
Step 2 Alkylation: The sulfonamide intermediate is then alkylated with furan-3-ylmethanol and thiophen-2-ylmethanol under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Reaction Conditions: The reactions are typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonamide group can be reduced under specific conditions, such as using lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Reduced sulfonamide derivatives
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The sulfonamide group is known to inhibit certain enzymes, making this compound a potential candidate for drug development.
Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
Medicine
Drug Development: Its structure is similar to other bioactive sulfonamides, indicating potential as a pharmaceutical agent.
Diagnostics: It could be used in the development of diagnostic tools due to its unique chemical properties.
Industry
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The furan and thiophene rings may enhance binding affinity through π-π interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
- N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
- N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide derivatives
Uniqueness
This compound is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may offer distinct advantages in terms of binding affinity and selectivity in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S2/c18-22(19,16-6-2-1-3-7-16)17(11-14-8-9-20-13-14)12-15-5-4-10-21-15/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGPGLLERNVNQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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